molecular formula C13H18BrN B1292729 1-(3-(4-Bromophenyl)propyl)pyrrolidine CAS No. 4897-54-5

1-(3-(4-Bromophenyl)propyl)pyrrolidine

Cat. No. B1292729
CAS RN: 4897-54-5
M. Wt: 268.19 g/mol
InChI Key: DCXLRBFSAZIKOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves starting from pyridin-4-ol and 4-bromo-2-fluoroaniline and proceeds through a series of reactions to yield the desired compound . Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid starts from 2,3-dichloropyridine and involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis .

Molecular Structure Analysis

The molecular structures of bromophenyl compounds are often confirmed by techniques such as X-ray diffraction, NMR, and MS . For instance, the crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was determined to crystallize in the triclinic space group with specific bond lengths and angles . The molecular aggregation and conformation of these compounds can involve hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity .

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions, including coupling reactions and multicomponent reactions . For example, cyclometalated Pd(II) and Ir(III) complexes with bromophenyl ligands have been applied in one-pot oxidation/Suzuki coupling reactions . The reactivity of these compounds can be influenced by their molecular structure and the presence of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds, such as luminescence, are influenced by their molecular structure . The luminescent properties of cyclometalated complexes with bromophenyl ligands have been studied, showing emission peaks under UV irradiation . Additionally, the antifungal activity of some bromophenyl compounds has been evaluated, demonstrating moderate activity .

Scientific Research Applications

Molecular Structure and Conformation

  • Molecular Conformation : Research on similar compounds, like 1-(2-bromophenyl)pyrrolidin-2-one, suggests substantial non-planarity in solution, with significant dihedral angles between phenyl and five-membered rings, indicating unique structural properties that could be relevant for various chemical applications (Fujiwara et al., 1977).

Chemical Synthesis and Reactions

  • Synthesis of Derivatives : Studies on similar pyrrolidine derivatives highlight their synthesis and structural uniqueness, which may provide insights into the synthesis of novel compounds with specific structural and functional characteristics (Malawska et al., 2002).

  • Crystallographic Analysis : Crystallographic studies of related bromophenyl pyrrolidine derivatives reveal details about molecular interactions and conformations, useful for understanding the physical and chemical properties of such compounds (Suresh Kumar et al., 2010).

Biological Activity and Applications

  • Antimicrobial Activity : Pyrrolidine derivatives have shown potential in antimicrobial applications. For example, studies on bromophenyl pyrrolidine derivatives indicate their effectiveness against a range of bacteria, suggesting potential use in antibacterial therapies (Bogdanowicz et al., 2013).

  • Anticancer Activity : Research into related pyrrolidine compounds demonstrates their potential as anticancer agents. The structure-activity relationship of these compounds can provide valuable insights into the design of new therapeutic agents targeting cancer cells (Rostom et al., 2011).

Future Directions

While specific future directions for “1-(3-(4-Bromophenyl)propyl)pyrrolidine” are not mentioned in the available literature, pyrrolidine derivatives are of great interest in drug discovery due to their wide range of pharmacological activities . They can serve as valuable scaffolds for the design of new compounds with different biological profiles .

properties

IUPAC Name

1-[3-(4-bromophenyl)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15/h5-8H,1-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXLRBFSAZIKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647595
Record name 1-[3-(4-Bromophenyl)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Bromophenyl)propyl)pyrrolidine

CAS RN

4897-54-5
Record name 1-[3-(4-Bromophenyl)propyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Bromophenyl)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of intermediate 50 (Example 100) (3.5 g, 13 mmol) in dioxane (40 mL) was added pyrrolidine (2.1 mL, 25 mmol), followed by cesium carbonate (8.2 g, 25 mmol). The mixture was stirred at room temperature for 15 h and poured into water. The mixture was extracted with ethyl acetate and the organic layer separated, washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated and the residue purified by flash chromatography on silica gel (10% MeOH/DCM to 25% MeOH and 2% TEA/DCM) to afford the title compound (1.8 g, 53%) as a pale orange oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

A solution of 1.03 g (4.82 mmol) 3-(4-bromo-phenyl)-propionaldehyde and 0.41 mL (4.82 mmol) pyrrolidine in 50 mL MeOH is adjusted to pH 4-5 with glacial acetic acid. Then 400 mg (6.05 mmol) NaBH3CN are added batchwise and the reaction is stirred for 3 days at RT. The reaction solution is diluted with 30 mL water and the aqueous phase is extracted with 50 mL EtOAc. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (EtOAc/MeOH/NH3 9:1:0.1).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mg
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MSS Palanki, H Akiyama, P Campochiaro… - Journal of medicinal …, 2008 - ACS Publications
Age-related macular degeneration (AMD) is one of the leading causes of loss of vision in the industrialized world. Attenuating the VEGF signal in the eye to treat AMD has been …
Number of citations: 77 pubs.acs.org

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